molecular formula C7H16ClNO B8186338 cis-2-Methoxymethyl-cyclopentylamine hydrochloride

cis-2-Methoxymethyl-cyclopentylamine hydrochloride

Cat. No.: B8186338
M. Wt: 165.66 g/mol
InChI Key: PIXARWSNDGVPEL-LEUCUCNGSA-N
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Preparation Methods

The synthesis of cis-2-Methoxymethyl-cyclopentylamine hydrochloride typically involves the reaction of cyclopentylamine with methoxymethyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

cis-2-Methoxymethyl-cyclopentylamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

cis-2-Methoxymethyl-cyclopentylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-Methoxymethyl-cyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

cis-2-Methoxymethyl-cyclopentylamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-5-6-3-2-4-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXARWSNDGVPEL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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